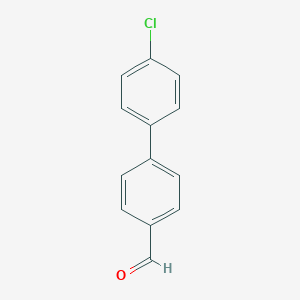

4'-Chlorobiphenyl-4-carbaldehyde

Description

The exact mass of the compound 4'-Chlorobiphenyl-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Chlorobiphenyl-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chlorobiphenyl-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCMNUUPBMYDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343831 | |

| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80565-30-6 | |

| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Chlorobiphenyl-4-carbaldehyde CAS number 80565-30-6

An In-Depth Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6)

Abstract

This technical guide provides a comprehensive overview of 4'-Chlorobiphenyl-4-carbaldehyde (CAS No. 80565-30-6), a pivotal intermediate in modern organic synthesis. The document delves into its physicochemical properties, established synthesis protocols with a focus on palladium-catalyzed cross-coupling reactions, and its diverse applications in drug discovery, materials science, and analytical chemistry. Detailed experimental workflows, characterization data, and safety protocols are presented to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries. The guide emphasizes the compound's structural significance, where the chlorinated biphenyl scaffold provides a unique combination of stability and reactivity, making it a versatile building block for complex molecular architectures.

Introduction: The Strategic Importance of a Bifunctional Building Block

4'-Chlorobiphenyl-4-carbaldehyde is an aromatic aldehyde featuring a biphenyl backbone, a structure renowned for its prevalence in pharmacologically active compounds, liquid crystals, and specialty polymers.[1][2] Its strategic value stems from the orthogonal reactivity of its two key functional components: the aldehyde group and the chlorinated aromatic ring.

The aldehyde (-CHO) group is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, allowing for the construction of complex side chains and heterocyclic systems.[3] Simultaneously, the chlorine atom on the second phenyl ring provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the extension of the molecular framework. This dual reactivity, combined with the conformational rigidity and hydrophobicity of the biphenyl core, makes it an ideal starting material for creating libraries of novel compounds in drug discovery and for engineering materials with specific optoelectronic properties.[1][3] This guide elucidates the core scientific principles and practical methodologies associated with this valuable chemical intermediate.

Physicochemical Properties and Characterization

4'-Chlorobiphenyl-4-carbaldehyde is typically an off-white to yellowish crystalline solid under standard conditions.[1] Its stability is enhanced by the biphenyl core, while the chlorine substituent influences its electronic properties and solubility.[3]

| Property | Value | Source(s) |

| CAS Number | 80565-30-6 | [1] |

| Molecular Formula | C₁₃H₉ClO | [1][4] |

| Molecular Weight | 216.67 g/mol | [1][4] |

| Appearance | Off-white to yellowish powder or crystals | [1] |

| Melting Point | 110-118 °C | [1][4] |

| Purity | ≥96% (HPLC), >98.0% (GC) | [1][4] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage Conditions | Store at 0-8°C, under inert gas, away from air and light | [1][5] |

| Synonyms | 4-(4-chlorophenyl)benzaldehyde, 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | [1] |

Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl skeleton is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an aryl boronic acid, is a preferred industrial and laboratory method due to its high tolerance for various functional groups, relatively mild reaction conditions, and the low toxicity of its boron-containing byproducts.[6][7]

A common and logical pathway to synthesize 4'-Chlorobiphenyl-4-carbaldehyde involves the coupling of 4-formylphenylboronic acid with 1-bromo-4-chlorobenzene or, alternatively, 4-bromobenzaldehyde with 4-chlorophenylboronic acid.

Figure 1: General workflow for the Suzuki-Miyaura synthesis.

Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a robust method for synthesizing the title compound. The choice of a phosphine ligand like SPhos is critical for activating the less reactive aryl chloride (or bromide) starting material, ensuring high coupling efficiency.[6]

-

Catalyst Pre-formation (Justification): A pre-stirring step allows for the formation of the active Pd(0) catalytic species from the Pd(II) precursor and the phosphine ligand, which is crucial for initiating the catalytic cycle efficiently.[6]

-

In a reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve Palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) and SPhos (0.02 eq.) in degassed toluene.

-

Stir the mixture at room temperature for 15-20 minutes.

-

-

Reaction Assembly:

-

To the catalyst solution, add 4-formylphenylboronic acid (1.2 eq.) and 1-bromo-4-chlorobenzene (1.0 eq.).

-

Add an aqueous solution of potassium phosphate (K₃PO₄, 2.0-3.0 eq.) as the base. The base is essential for the transmetalation step of the catalytic cycle.

-

Ensure the total volume of the solvent system (toluene/water) provides good agitation.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Applications in Research and Development

The unique structure of 4'-Chlorobiphenyl-4-carbaldehyde makes it a valuable precursor in several high-value R&D sectors.[1]

Figure 2: Role as a central precursor in diverse applications.

-

Drug Discovery and Medicinal Chemistry: The biphenyl moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[2] 4'-Chlorobiphenyl-4-carbaldehyde serves as a key intermediate in synthesizing complex molecules with potential biological activity, including antibacterial, anti-inflammatory, and anticancer properties.[3][8] Notably, it has been identified as an intermediate in the synthesis of Oritavancin, a lipoglycopeptide antibiotic.[3] Its aldehyde function allows for its incorporation into larger molecules through reactions like Pictet-Spengler or Wittig, building scaffolds for combinatorial chemistry libraries aimed at antiparasitic drug discovery.[9]

-

Materials Science: In materials science, this compound is used in the synthesis of fluorescent dyes, where the extended π-conjugated system of the biphenyl core is desirable for achieving specific photophysical properties.[1] It also serves as a building block for specialty polymers and liquid crystals, where the rigid biphenyl structure contributes to thermal stability and ordered molecular arrangements.[1]

-

Agrochemicals and Environmental Science: It is a precursor for various agrochemicals.[1] Additionally, it is utilized in environmental science research to study the behavior and degradation of chlorinated compounds.[1]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 4'-Chlorobiphenyl-4-carbaldehyde is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment, while spectroscopic techniques confirm its structure.[1][4]

Protocol: Purity Determination by Reverse-Phase HPLC

-

System Preparation:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or Formic Acid.

-

Detection Wavelength: 254 nm or 280 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with 50% B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 50% B over 1 minute and equilibrate for 4 minutes before the next injection.

-

-

-

Data Analysis:

Summary of Spectroscopic Data

The following table summarizes expected spectroscopic characteristics for structural confirmation. Data for closely related compounds are used as a reference.

| Technique | Expected Characteristics | Source(s) |

| ¹H NMR | Aromatic protons (δ 7.3-8.0 ppm), Aldehyde proton (singlet, δ 9.9-10.1 ppm). | [10][11] |

| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Aldehyde carbonyl carbon (δ ~192 ppm). | [12] |

| Mass Spec (MS) | Molecular Ion Peak [M]+ at m/z ≈ 216, with a characteristic isotopic pattern [M+2]+ at ≈218 (due to ³⁷Cl isotope, ~1/3 intensity of M+). | [10] |

| IR Spectroscopy | Strong C=O stretch for aldehyde (~1700 cm⁻¹), C-Cl stretch (~1090 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹). | [12] |

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4'-Chlorobiphenyl-4-carbaldehyde is essential to ensure laboratory safety.

-

Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system.[13][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling Precautions: Avoid formation of dust and aerosols.[15] Use personal protective equipment and ensure adequate ventilation.[15] In case of a spill, remove ignition sources, dampen the solid to prevent dusting, and collect it in a sealed container for disposal.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably at 0-8°C.[1] Storing under an inert gas like argon or nitrogen is recommended as the compound can be air-sensitive.[5]

Conclusion

4'-Chlorobiphenyl-4-carbaldehyde stands out as a high-utility synthetic intermediate. Its value is anchored in its bifunctional nature, allowing for sequential and controlled chemical modifications at two distinct points on its stable biphenyl framework. The well-established protocols for its synthesis, particularly via Suzuki-Miyaura coupling, make it readily accessible for both academic research and industrial-scale production. As the demand for novel pharmaceuticals, advanced materials, and specialized chemicals continues to grow, the strategic application of versatile building blocks like 4'-Chlorobiphenyl-4-carbaldehyde will remain fundamental to innovation in chemical science.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. CAS 80565-30-6: 4'-Chlorobiphenyl-4-carbaldehyde [cymitquimica.com]

- 4. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-(2-CHLOROPHENYL)BENZALDEHYDE | 80565-30-6 [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of combinatorial and parallel synthesis chemistry methodologies to antiparasitic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-CHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

- 15. orgchemboulder.com [orgchemboulder.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4'-Chlorobiphenyl-4-carbaldehyde

Executive Summary

4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) represents a critical "privileged scaffold" in modern organic synthesis.[1] Structurally, it consists of a biphenyl core functionalized with an electrophilic aldehyde at the 4-position and a lipophilic chlorine atom at the 4'-position. This dual functionality makes it an indispensable intermediate for liquid crystal engineering (specifically nematic mesogens) and pharmaceutical discovery , where the biphenyl moiety serves as a spacer to orient pharmacophores within receptor pockets.[1]

This guide provides a rigorous technical breakdown of the molecule, moving beyond basic properties to explore its synthesis via Suzuki-Miyaura cross-coupling, analytical validation, and downstream utility.[1]

Part 1: Physicochemical Architecture[1]

Understanding the precise mass and isotopic distribution is critical for mass spectrometry (MS) validation during synthesis.[1]

Molecular Weight and Isotopic Signature

The presence of a chlorine atom introduces a distinct isotopic pattern that serves as a primary identity check in LC-MS workflows.[1]

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₉ClO | |

| Average Molecular Weight | 216.66 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 216.034 g/mol | Based on ¹²C, ¹H, ¹⁶O, ³⁵Cl.[1] |

| M+2 Isotope Mass | 218.031 g/mol | Based on ³⁷Cl abundance.[1] |

| Isotopic Abundance Ratio | 3:1 (M : M+2) | Diagnostic signature in MS; the ³⁵Cl/³⁷Cl ratio creates a characteristic "split" peak.[1] |

Physical Properties Profile[1]

-

Appearance: Off-white to pale yellow crystalline solid.[1][2]

-

Melting Point: 113–116 °C (indicative of high crystalline stability).[1]

-

Solubility:

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[1]

The most robust route to 4'-chlorobiphenyl-4-carbaldehyde is the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and 4-chlorophenylboronic acid .

Strategic Rationale

We utilize 4-bromobenzaldehyde as the electrophile because the C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond on the boronic acid partner. This chemoselectivity ensures the chlorine atom remains intact on the final biphenyl core, rather than reacting with the catalyst.[1]

Experimental Protocol

-

Scale: 10 mmol

-

Catalyst Loading: 1-3 mol% Pd(PPh₃)₄[1]

Reagents:

-

4-Bromobenzaldehyde (1.85 g, 10 mmol)[1]

-

4-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)[1]

-

Solvent System: Toluene:Ethanol:Water (4:1:1 ratio) – Degassed[1]

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon for 15 minutes.[1]

-

Solvent Degassing: In a separate vessel, sparge the Toluene/EtOH/Water mixture with inert gas for 20 minutes. Why: Dissolved oxygen oxidizes the phosphine ligands on Palladium, deactivating the catalyst (formation of Pd black).

-

Reagent Addition: Charge the flask with the aryl bromide, boronic acid, and Pd(PPh₃)₄ under a counter-flow of inert gas.

-

Reaction: Add the degassed solvent and aqueous base. Heat to reflux (approx. 90°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Eluent: 10% EtOAc in Hexanes). Look for the disappearance of the aldehyde starting material (Rf ~0.[1]4) and the appearance of a highly fluorescent blue spot under UV254 (Product).[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).[1] Wash with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry organic layer over anhydrous Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).[1]

Visualization of Synthetic Logic[1]

Figure 1: Strategic assembly of the biphenyl core via Suzuki Coupling. Note the chemoselective activation of the Bromide over the Chloride.

Part 3: Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

The spectrum should show a distinct separation between the aldehyde proton and the aromatic region.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 10.05 ppm | Singlet (s) | 1H | Aldehyde (-CHO) . Diagnostic peak. |

| 7.95 ppm | Doublet (d, J=8.2 Hz) | 2H | Protons ortho to -CHO (Ring A).[1] |

| 7.70 ppm | Doublet (d, J=8.2 Hz) | 2H | Protons meta to -CHO (Ring A).[1] |

| 7.55 ppm | Doublet (d, J=8.5 Hz) | 2H | Protons meta to -Cl (Ring B).[1] |

| 7.45 ppm | Doublet (d, J=8.5 Hz) | 2H | Protons ortho to -Cl (Ring B).[1] |

Note: The aromatic region (7.4–8.0 ppm) will appear as two sets of AA'BB' systems.[1] 2D COSY NMR can confirm the coupling between adjacent protons on the respective rings.

Mass Spectrometry (EI or ESI+)[1]

-

Parent Ion: Look for m/z = 216.0.[1]

-

Isotope Pattern: You must observe a peak at m/z 218.0 with approximately 33% intensity of the parent peak.[1] Absence of this peak indicates loss of the chlorine atom (dehalogenation side reaction).[1]

Part 4: Applications in Research & Industry[2]

Liquid Crystal (LC) Engineering

This molecule is a direct precursor to cyano-biphenyls (e.g., via conversion of the aldehyde to a nitrile) and alkoxy-biphenyls .

-

Mechanism: The rigid biphenyl core provides the "mesogenic" (rod-like) structure necessary for the nematic phase.[1]

-

Tuning: The 4'-chloro substituent introduces a dipole moment along the long axis, influencing the dielectric anisotropy (

) required for switching in LCD displays.

Drug Discovery (Privileged Scaffold)

The biphenyl aldehyde serves as a versatile "handle" for diversifying libraries.[1]

-

Reductive Amination: Reaction with amines + NaBH(OAc)₃

Secondary amines (common in GPCR ligands).[1] -

Wittig Reaction: Reaction with phosphonium ylides

Styryl derivatives (fluorescent probes).[1] -

Antifungal Research: Analogues of bifonazole often utilize substituted biphenyls to target CYP51 enzymes in fungi.[1]

Workflow: From Scaffold to Function

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for material and pharmaceutical applications.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 592570, 4'-Chlorobiphenyl-4-carbaldehyde.[1][3] Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki coupling).

-

Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1][3][4][5] Synth. 1998, 75,[1][4][5] 53. Retrieved from [Link]

Sources

- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4'-Chlorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

4'-Chlorobiphenyl-4-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its biphenyl scaffold, substituted with a reactive aldehyde group and a chlorine atom, provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its physical properties is paramount for its effective utilization in these fields, enabling precise control over reaction conditions, purification strategies, and the design of new molecular entities. This guide provides a comprehensive overview of the key physical properties of 4'-Chlorobiphenyl-4-carbaldehyde, detailing the experimental methodologies for their determination and the scientific rationale behind these choices.

Molecular and Chemical Identity

A precise understanding of the molecular identity is the foundation upon which all other physical property data is built. The following table summarizes the key identifiers for 4'-Chlorobiphenyl-4-carbaldehyde.

| Identifier | Value | Source |

| IUPAC Name | 4'-(Chloro)biphenyl-4-carbaldehyde | N/A |

| CAS Number | 80565-30-6 | N/A |

| Molecular Formula | C₁₃H₉ClO | N/A |

| Molecular Weight | 216.66 g/mol | N/A |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C=O | N/A |

Thermal Properties

The thermal behavior of a compound is critical for its synthesis, purification, and storage. The melting point and boiling point are fundamental physical constants that provide insights into the purity and stability of the compound.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Experimental Value: 114-118 °C

Methodology for Determination: Capillary Melting Point Method

The capillary melting point method is a straightforward and widely accepted technique for determining the melting point of a solid.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between 9.8 and 10.2 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pi system.

-

Aromatic Protons: The nine aromatic protons will appear as a complex multiplet in the range of 7.4 to 8.0 ppm . The protons on the aldehyde-bearing ring will likely be further downfield due to the electron-withdrawing effect of the formyl group. The protons on the chloro-substituted ring will also exhibit distinct splitting patterns.

¹³C NMR (Carbon-13 NMR):

Similar to the ¹H NMR, the expected chemical shifts for the 13 carbons can be estimated.

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of 190-195 ppm .

-

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of 125-145 ppm . The carbons directly attached to the chlorine atom and the formyl group, as well as the ipso-carbons of the biphenyl linkage, will have distinct chemical shifts.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4'-Chlorobiphenyl-4-carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Acquire the free induction decay (FID) signal. Key parameters to optimize include the number of scans, pulse width, and relaxation delay to ensure a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H stretch, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic rings.

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹ .

Experimental Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental absorptions.

-

Sample Application: Place a small amount of the solid 4'-Chlorobiphenyl-4-carbaldehyde sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Caption: Spectroscopic Analysis Overview.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 4'-Chlorobiphenyl-4-carbaldehyde, a compound of significant interest to the scientific community. The presented data on its molecular identity, thermal behavior, solubility, and spectroscopic characteristics, coupled with the rationale behind the experimental methodologies, offers a robust foundation for its application in research and development. A comprehensive understanding of these properties is indispensable for the rational design of synthetic routes, the development of efficient purification protocols, and the exploration of its potential in the creation of novel molecules with desired biological or material properties.

References

Sources

Technical Monograph: 4'-Chlorobiphenyl-4-carbaldehyde

CAS Registry Number: 80565-30-6 Formula: C₁₃H₉ClO Molecular Weight: 216.66 g/mol

Structural Anatomy & Physicochemical Profile[1]

4'-Chlorobiphenyl-4-carbaldehyde serves as a critical biaryl scaffold in medicinal chemistry and materials science. Its structure consists of a biphenyl backbone characterized by an electron-withdrawing formyl group (-CHO) at the 4-position and a halogen (chlorine) at the 4'-position.

This specific substitution pattern imparts a unique dipole moment and rigid geometry, making it an ideal "linker" unit in liquid crystal synthesis and a privileged pharmacophore in drug discovery (specifically for GPCR ligands and antifungal agents).

Physicochemical Data Summary

| Property | Value | Context/Notes |

| Appearance | Off-white to yellowish crystalline powder | Indicative of high purity (>97%) |

| Melting Point | 110–116 °C | Sharp range indicates crystalline homogeneity |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂O | Lipophilic nature requires organic solvents for reaction |

| Reactivity | Electrophilic (Aldehyde) & Nucleophilic Susceptible (Aryl Cl) | Dual-functional handle for divergent synthesis |

Structural Visualization (Retrosynthetic Logic)

The following diagram illustrates the retrosynthetic disconnection, highlighting the strategic bond formation between the two aryl rings.

Figure 1: Retrosynthetic analysis revealing the convergent assembly strategy via Suzuki-Miyaura coupling.

Synthetic Architecture: Chemoselective Suzuki-Miyaura Coupling

The synthesis of 4'-Chlorobiphenyl-4-carbaldehyde requires a high degree of chemoselectivity . The challenge lies in coupling two aryl rings while preserving the chlorine substituent on the distal ring. Chlorine is a potential leaving group in palladium-catalyzed reactions, but it is significantly less reactive than bromine or iodine.

Scientific Rationale: By selecting 4-bromobenzaldehyde as the electrophile and 4-chlorophenylboronic acid as the nucleophile, we exploit the kinetic differentiation of the oxidative addition step. Palladium(0) inserts into the C-Br bond orders of magnitude faster than the C-Cl bond, ensuring the biphenyl core forms without polymerizing or losing the chlorine handle.

Experimental Protocol

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing (Critical): Charge a reaction flask with the solvent mixture. Sparge with argon or nitrogen for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

-

Reagent Loading: Add 4-bromobenzaldehyde, 4-chlorophenylboronic acid, and the base solution under a counter-flow of inert gas.

-

Catalyst Addition: Add Pd(PPh₃)₄ last to minimize air exposure.

-

Thermal Activation: Heat the mixture to reflux (approx. 90-100°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous MgSO₄.[1]

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol or a hexane/ethyl acetate mixture. Note: Recrystallization is preferred over chromatography for this substrate to remove palladium residues effectively.

Catalytic Cycle Mechanism

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the C-Cl bond remains intact because the catalyst preferentially activates the weaker C-Br bond.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized material, a multi-modal analysis is required. The following spectral features serve as " go/no-go " checkpoints.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in CDCl₃ provides definitive proof of structure.

-

Checkpoint 1 (Aldehyde): A distinct singlet at δ 10.0–10.1 ppm . If this peak is absent or shifted upfield, oxidation to the acid or reduction to the alcohol has occurred.

-

Checkpoint 2 (Biphenyl Region):

-

Ring A (Aldehyde side): Two doublets (AA'BB' system). The protons ortho to the carbonyl are heavily deshielded (~δ 7.95 ppm). The protons meta to the carbonyl (linking to the other ring) appear around ~δ 7.75 ppm.

-

Ring B (Chloro side): Two doublets. The protons ortho to the biphenyl linkage appear around ~δ 7.55 ppm, and the protons ortho to the chlorine appear around ~δ 7.45 ppm.

-

-

Integration: The ratio of the aldehyde proton (1H) to the aromatic region (8H) must be exactly 1:8.

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (C=O): A sharp, intense band at 1695–1705 cm⁻¹ .

-

C-Cl Stretch: A characteristic band in the fingerprint region (approx. 1090 cm⁻¹), though often obscured by aromatic overtones.

Applications in Medicinal Chemistry & Materials[2]

The utility of 4'-Chlorobiphenyl-4-carbaldehyde extends beyond its structure; it is a versatile intermediate.[2]

Divergent Drug Discovery

The molecule possesses two chemically distinct "handles":

-

The Aldehyde: Ready for reductive amination (to form amines), Wittig olefination (to form styrenes), or oxidation (to carboxylic acids). This is often the site of pharmacophore attachment.

-

The Aryl Chloride: While stable under mild conditions, it can be activated for a second cross-coupling (e.g., Buchwald-Hartwig amination) using specialized ligands (like Buchwald biaryl phosphines) to introduce amines or ethers, creating non-symmetrical tri-aryl systems common in antifungal agents (e.g., Bifonazole analogs).

Liquid Crystal Engineering

Rigid biphenyl cores are the standard for nematic liquid crystals. The 4'-chloro and 4-formyl groups provide the necessary polarity and polarizability anisotropy required for mesophase formation. The aldehyde is frequently converted into a cyanobiphenyl or an ester to tune the phase transition temperatures.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 592570, 4'-Chlorobiphenyl-4-carboxaldehyde. Retrieved from [Link]

-

Synthesis Protocol (Suzuki Coupling): Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998).[5] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Retrieved from [Link]

-

Catalytic Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

- 1. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

synthesis of 4'-Chlorobiphenyl-4-carbaldehyde

An In-depth Technical Guide to the Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde

Abstract

4'-Chlorobiphenyl-4-carbaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its biphenyl scaffold, combined with a reactive aldehyde and a stabilizing chloro-substituent, offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction—the industry standard for its efficiency and substrate tolerance. We will dissect the mechanistic underpinnings of this methodology, provide a detailed, field-tested protocol, and explore alternative synthetic strategies. The objective is to furnish researchers with not only a reproducible procedure but also the causal logic required for troubleshooting and optimization.

Foundational Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings is the crux of this synthesis. Among the array of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is preeminent for this transformation due to its operational simplicity, the high stability and low toxicity of its boronic acid reagents, and its remarkable tolerance for a wide range of functional groups, including the aldehyde moiety of our target.[2][3]

The core transformation involves the coupling of an aryl halide with an aryl boronic acid. For the , the most common approach is the reaction between 4-bromobenzaldehyde and 4-chlorophenylboronic acid.

Mechanistic Causality & Component Selection

Understanding the "why" behind each component is critical for a self-validating protocol. The reaction proceeds through a well-established catalytic cycle, and each reagent is chosen to optimize the efficiency of its key steps: oxidative addition, transmetalation, and reductive elimination.

-

Palladium Catalyst: The active catalyst is a Palladium(0) species. While Pd(PPh₃)₄ can be used, it is often generated in situ from a more stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). This pre-catalyst is reduced to Pd(0) in the reaction mixture.

-

Phosphine Ligand: A ligand, such as Triphenylphosphine (PPh₃) or the more electron-rich and bulky SPhos, is crucial. It stabilizes the Pd(0) species, increases its solubility, and modulates its reactivity to facilitate the oxidative addition of the aryl halide and the final reductive elimination of the product.[2]

-

Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for activating the boronic acid.[4] It facilitates the transmetalation step, where the aryl group is transferred from boron to the palladium center.

-

Solvent System: A two-phase solvent system, such as toluene and water or 1,4-dioxane and water, is often employed. This allows the organic substrates and catalyst to coexist with the aqueous inorganic base, facilitating the reaction at the phase interface.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the Suzuki coupling synthesis from reagent assembly to final product characterization.

Sources

A Comprehensive Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde: Synthesis, Applications, and Core Principles

This guide provides an in-depth exploration of 4'-Chlorobiphenyl-4-carbaldehyde, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and critical applications, grounded in established scientific principles.

Introduction: The Strategic Importance of the Chlorobiphenyl Moiety

4'-Chlorobiphenyl-4-carbaldehyde is a bifunctional organic compound featuring a chlorinated biphenyl scaffold and a reactive aldehyde group. Its significance in modern chemistry stems from its role as a versatile building block. The biphenyl core provides a rigid, planar structure that is fundamental to the architecture of many high-performance materials and biologically active molecules. The chlorine substituent and the aldehyde functional group offer specific electronic properties and reactive handles for further chemical modification, making it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1]

Nomenclature and Chemical Identity

Correctly identifying a compound is the foundation of reproducible science. The nomenclature and key identifiers for 4'-Chlorobiphenyl-4-carbaldehyde are standardized as follows:

-

IUPAC Name: 4-(4-chlorophenyl)benzaldehyde

-

Common Synonyms: 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde, 4'-Chlorobiphenyl-4-carboxaldehyde[1][2]

-

CAS Number: 80565-30-6

-

Molecular Formula: C₁₃H₉ClO

-

Structure: (A proper chemical structure image would be placed here in a real document)

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is paramount for laboratory handling, reaction optimization, and regulatory compliance.

Physicochemical Properties

The key properties of 4'-Chlorobiphenyl-4-carbaldehyde are summarized below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 216.67 g/mol | [1] |

| Appearance | Off-white to yellowish powder or crystals | [1] |

| Melting Point | 113.0°C to 116.0°C | [2] |

| Purity (Typical) | ≥ 96% (HPLC) | [1][2] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage Temperature | 0-8°C, under inert gas, protected from air | [1] |

Safety and Handling

4'-Chlorobiphenyl-4-carbaldehyde is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection).

-

Core Directives:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

-

Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Gold-Standard Synthesis: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl backbone is most efficiently and selectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry standard for this transformation due to its high yields, tolerance of various functional groups, and use of relatively stable and less toxic boron-based reagents.[3][4]

The synthesis of 4'-Chlorobiphenyl-4-carbaldehyde is logically approached by coupling a phenylboronic acid derivative with a chlorinated aryl halide.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from a well-established procedure for a similar biphenyl synthesis, providing a robust and validated methodology.[5]

-

Vessel Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and sodium carbonate (2.0 M aqueous solution, 3.0 eq).

-

Scientific Rationale: The use of a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The aqueous sodium carbonate acts as the base necessary for the transmetalation step in the catalytic cycle.

-

-

Catalyst Addition: Add 1-propanol as the solvent, followed by palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and triphenylphosphine (PPh₃, 0.04 eq).

-

Scientific Rationale: Palladium is the catalyst that facilitates the carbon-carbon bond formation. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and improving its catalytic efficiency.

-

-

Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine to remove inorganic salts and the base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, an off-white solid, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity (>97%).

-

Self-Validation: The purity of the final product should be confirmed via HPLC, and its identity verified by ¹H NMR and Mass Spectrometry.

-

Applications in Drug Development and Agrochemicals

The 4'-chlorobiphenyl moiety is not merely a structural component; it is a "pharmacophore" or "toxophore" that imparts critical properties to the final active ingredient.

Oritavancin: Overcoming Antibiotic Resistance

4'-Chlorobiphenyl-4-carbaldehyde is a precursor to the 4'-chlorobiphenylmethyl group found in the lipoglycopeptide antibiotic Oritavancin .[6] This antibiotic is a critical tool against serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism of Action: Vancomycin, a related antibiotic, works by inhibiting bacterial cell wall synthesis. Oritavancin retains this primary mechanism but adds two more, largely due to the chlorobiphenylmethyl side chain.[7] This lipophilic group allows the drug to:

This multi-modal action makes Oritavancin effective even against bacteria that have developed resistance to vancomycin.[10] The biphenyl structure provides the optimal geometry and lipophilicity for membrane interaction.

Caption: Dual mechanism of action of Oritavancin.

Boscalid: A Pillar of Modern Fungicides

In agriculture, intermediates derived from 4'-Chlorobiphenyl-4-carbaldehyde are used to synthesize Boscalid , a broad-spectrum fungicide developed by BASF.[11]

-

Mechanism of Action: Boscalid functions as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain in fungi, blocking ATP production and ultimately leading to fungal cell death.[11] The specific 2-(4'-chlorophenyl)aniline structure, derived from intermediates like the topic compound, is essential for fitting into the active site of the succinate dehydrogenase enzyme. This precise structural requirement is a hallmark of modern, target-specific pesticides, which minimizes off-target effects.[12][13]

Conclusion

4'-Chlorobiphenyl-4-carbaldehyde is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the functional advantages that its biphenyl core, chlorine substituent, and aldehyde handle confer upon larger, more complex molecules. From fighting life-threatening antibiotic-resistant bacteria with Oritavancin to ensuring global food security with fungicides like Boscalid, this intermediate serves as a critical starting point. The robust and scalable Suzuki-Miyaura coupling provides a reliable pathway for its synthesis, ensuring its continued availability for researchers and industry professionals who are developing the next generation of advanced chemical technologies.

References

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Crowley, B. M., & Boger, D. L. (2006). Total Syntheses and Initial Evaluation of [Ψ[C(=S)NH]Tpg4]vancomycin, [Ψ[C(=NH)NH]Tpg4]vancomycin, [Ψ[CH2NH]Tpg4]vancomycin and their (4-Chlorobiphenyl)methyl Derivatives: Synergistic Binding Pocket and Peripheral Modifications for the Glycopeptide Antibiotics. Journal of the American Chemical Society, 128(43), 14085–14092. Retrieved from [Link]

-

Belley, A., et al. (2011). Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro. Antimicrobial Agents and Chemotherapy, 55(8), 3953–3956. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline. Retrieved from [Link]

-

Request PDF. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

-

Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Retrieved from [Link]

-

Okano, A., Isley, N. A., & Boger, D. L. (2017). Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative. Journal of the American Chemical Society, 139(29), 9944–9951. Retrieved from [Link]

-

MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4d, 4f, and 4g by Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

Zhanel, G. G., et al. (2019). Oritavancin: mechanism of action. Clinical Infectious Diseases, 69(Supplement_7), S558–S563. Retrieved from [Link]

-

PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

-

ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorobenzaldehyde: Key Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

-

ResearchGate. (2025). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Retrieved from [Link]

-

PubMed. (2009). 8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide.... Retrieved from [Link]

-

PubMed. (2002). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

-

PubMed. (2015). Oritavancin: A Novel Lipoglycopeptide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Total Syntheses and Initial Evaluation of [Ψ[C(=S)NH]Tpg4]vancomycin, [Ψ[C(=NH)NH]Tpg4]vancomycin, [Ψ[CH2NH]Tpg4]vancomycin and their (4-Chlorobiphenyl)methyl Derivatives: Synergistic Binding Pocket and Peripheral Modifications for the Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oritavancin: A Novel Lipoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

- 12. Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of 4'-Chlorobiphenyl-4-carbaldehyde

Part 1: Executive Summary & Molecular Architecture

4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) is a critical biaryl intermediate used primarily in the synthesis of liquid crystals, fluorescent brighteners, and pharmaceutical scaffolds (specifically p38 MAP kinase inhibitors). Its solubility profile is dominated by the lipophilic biphenyl core, modulated slightly by the polarizable aldehyde tail.

Chemical Identity

| Parameter | Specification |

| CAS Number | 80565-30-6 |

| Molecular Formula | C₁₃H₉ClO |

| Molecular Weight | 216.66 g/mol |

| Melting Point | 113°C – 116°C [1][2] |

| Appearance | Off-white to pale yellow crystalline powder |

| LogP (Predicted) | ~4.6 (High Lipophilicity) [3] |

Structural Solubility Theory

The molecule consists of two phenyl rings connected by a single bond. The 4-chloro substituent adds significant hydrophobicity and electron-withdrawing character, while the 4'-aldehyde provides a reactive handle for nucleophilic attack.

-

Hydrophobicity: The biphenyl backbone renders the molecule virtually insoluble in water.

-

Crystal Lattice Energy: The melting point (>110°C) indicates moderate lattice energy. Dissolution requires solvents capable of overcoming these π-π stacking interactions, typically aromatic or chlorinated solvents.

Part 2: Solvent Compatibility Matrix

The following data categorizes solvent interaction based on experimental synthesis workflows (Suzuki-Miyaura coupling) and purification standards.

Qualitative Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High | Extraction, Chromatography |

| Chlorinated | Chloroform (CHCl₃) | High | NMR Analysis, Dissolution |

| Aromatic | Toluene | High | Reaction Medium (Reflux) |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Recrystallization (Hot) |

| Polar Aprotic | DMSO / DMF | High | Reaction Medium (Suzuki) |

| Alcohols | Ethanol / 1-Propanol | Low (Cold) / High (Hot) | Ideal for Recrystallization |

| Alkanes | Hexanes / Heptane | Insoluble | Anti-solvent (Precipitation) |

| Aqueous | Water | Insoluble | Washing / Anti-solvent |

Critical Insight: While highly soluble in DMF and DMSO, removing these high-boiling solvents is energetically costly. For process scale-up, Toluene or Ethyl Acetate are preferred due to easier evaporation.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact mg/mL limits for new solvent systems.

Objective: Establish the saturation point of 4'-Chlorobiphenyl-4-carbaldehyde in a target solvent at 25°C.

-

Preparation: Weigh approx. 50 mg of solid into a 4 mL borosilicate glass vial.

-

Addition: Add 500 µL of the target solvent.

-

Equilibration:

-

If solid dissolves immediately, add more solid until precipitation persists.

-

Cap vial and agitate (orbital shaker) at 25°C for 24 hours.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Recrystallization

The primary impurity in Suzuki synthesis of this compound is often the homocoupling product or unreacted boronic acid. Recrystallization is superior to chromatography for removing these.

Recommended Solvent System: Ethanol (Single solvent) or Hexane/Ethyl Acetate (Mixed).

Workflow:

-

Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate and heat to reflux until dissolved.

-

Anti-Solvent Addition: While hot, slowly add Hexanes dropwise until a faint turbidity (cloudiness) persists.

-

Re-solubilization: Add one drop of hot Ethyl Acetate to clear the solution.

-

Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.

-

Crystallization: Place in an ice bath (0-4°C) for 1 hour.

-

Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Hexanes.

Visualization: Recrystallization Logic Flow

Figure 1: Decision tree for the purification of 4'-Chlorobiphenyl-4-carbaldehyde based on solvent polarity.

Part 4: Synthetic Implications (Suzuki Coupling)

The solubility of 4'-Chlorobiphenyl-4-carbaldehyde dictates the workup procedure following its synthesis via Suzuki-Miyaura coupling.

Reaction Scheme Context:

Solubility-Driven Workup:

-

Biphasic Systems: If using Toluene/Water or DME/Water, the product will reside in the organic layer.

-

Phase Separation: The product's high lipophilicity (LogP ~4.6) ensures >95% extraction efficiency into Dichloromethane or Ethyl Acetate .

-

Drying: Use anhydrous MgSO₄. The aldehyde is stable, but avoid prolonged exposure to acidic drying agents to prevent polymerization.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2]

-

Respiratory: May cause respiratory irritation (H335).[3]

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood. The powder is light and electrostatic; it can easily become airborne.

-

PPE: Nitrile gloves are sufficient for incidental contact. Safety goggles are mandatory.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding carboxylic acid (4'-chlorobiphenyl-4-carboxylic acid) over time, which will appear as a white insoluble crust.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 592570, 4'-Chlorobiphenyl-4-carbaldehyde.[4] PubChem.[4][5] [Link]

-

Huff, B. E., et al. (1998).[6] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75,[6] 53. (Reference for general biphenyl aldehyde purification methods). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 4'-Chlorobiphenyl-4-carbaldehyde

The following technical guide details the physicochemical characterization, synthesis, and quality control of 4'-Chlorobiphenyl-4-carbaldehyde , with a specific focus on its melting point as a Critical Quality Attribute (CQA).

Melting Point Characterization & Synthetic Integrity

Executive Summary

4'-Chlorobiphenyl-4-carbaldehyde (also known as 4-(4-chlorophenyl)benzaldehyde) is a rigid, rod-like biphenyl intermediate critical in the synthesis of nematic liquid crystals and pharmaceutical scaffolds.

The definitive melting point range for the pure crystalline solid is 113.0°C – 118.0°C .

Deviations from this range (specifically values <113°C) are the primary indicator of structural impurities arising from the Suzuki-Miyaura cross-coupling process, most notably homocoupling byproducts. This guide establishes the protocol for using melting point depression as a rapid diagnostic tool for synthetic purity.

Physicochemical Profile

The biphenyl core provides significant lattice energy due to

Table 1: Core Physical Constants

| Property | Value / Description | Source |

| Chemical Name | 4'-Chlorobiphenyl-4-carbaldehyde | [1, 2] |

| CAS Registry Number | 80565-30-6 | [1] |

| Melting Point (Experimental) | 113 – 116 °C (Standard Grade)114 – 118 °C (High Purity Grade) | [1, 2] |

| Molecular Formula | C₁₃H₉ClO | [3] |

| Molecular Weight | 216.66 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Soluble in DMF, DMSO, Chloroform; Slightly soluble in EtOAc. | [2] |

Critical Note on Identification: Do not confuse this compound with 4-biphenylcarboxaldehyde (CAS 3218-36-8), which lacks the chlorine substituent and melts at a significantly lower range of 57–59°C [4]. A melting point observation near 60°C indicates a failure in the halogenation step or misidentification of the starting material.

Synthesis & Impurity Architecture

The synthesis of 4'-Chlorobiphenyl-4-carbaldehyde is predominantly achieved via Suzuki-Miyaura Cross-Coupling . Understanding this mechanism is vital because the specific impurities generated are responsible for melting point depression.

Synthetic Route

Reagents: 4-Chlorophenylboronic acid + 4-Bromobenzaldehyde (or 4-Chlorobenzaldehyde). Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand. Base: K₂CO₃ or Na₂CO₃.

Impurity Profile & MP Impact

-

Homocoupling Impurities (Bis-aryl):

-

4,4'-Dichlorobiphenyl or 4,4'-Diformylbiphenyl.

-

Mechanism: Oxidative coupling of boronic acids or halide exchange.

-

Impact: These impurities often cocrystallize with the product, causing broadening of the melting range (>2°C spread).

-

-

Protodeboronation (Des-halo):

-

Benzaldehyde derivatives formed if the boronic acid loses its boron group without coupling.

-

Impact: Significant MP depression (eutectic formation).

-

Diagram: Suzuki Catalytic Cycle & Impurity Origins

Figure 1: Catalytic cycle highlighting points of divergence where MP-depressing impurities are generated.

Analytical Methodology: Melting Point Determination

To ensure data integrity (ALCOA+ principles), the melting point must be measured using a self-validating protocol.

Protocol: Capillary Method (USP <741>)

-

Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can artificially depress MP).

-

Packing: Grind sample to a fine powder; pack into a capillary tube to a height of 3mm. Compact by tapping.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 100°C.

-

Critical Ramp:1.0°C/min from 100°C to 120°C.

-

-

Observation:

-

Onset: First visible liquid droplet (Target: >113°C).

-

Clear Point: Complete liquefaction (Target: <118°C).

-

Protocol: Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred for detecting polymorphism.

-

Pan: Aluminum, crimped, pinhole.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Curve Analysis: Look for a sharp endothermic peak at 114°C . A pre-melt endotherm suggests a polymorphic transition or eutectic impurity.

Workflow: Quality Control Decision Tree

Figure 2: Logical workflow for using melting point as a gatekeeper for product release.

Applications & Structure-Property Relationships

Liquid Crystal Mesogens

The 4'-chlorobiphenyl-4-carbaldehyde structure is a quintessential "calamitic" (rod-shaped) core. The high melting point (113°C) reflects the strong intermolecular forces driven by the polar aldehyde and the polarizable chlorine atom.

-

Relevance: In liquid crystal synthesis (e.g., cyanobiphenyls), this aldehyde is often converted to a nitrile or extended via Knoevenagel condensation. The purity of this intermediate determines the "clearing point" (Nematic-Isotropic transition) of the final display material [5].

Pharmaceutical Intermediates

The biphenyl scaffold is a privileged structure in medicinal chemistry (e.g., angiotensin II receptor antagonists).

-

Solubility Engineering: While the aldehyde itself has low water solubility (<1 mg/mL), it serves as a lipophilic anchor. Modifications at the aldehyde position are used to tune the LogP of drug candidates.

References

-

Fisher Scientific. (2024). 4'-Chlorobiphenyl-4-carboxaldehyde, 97% Safety Data Sheet and Specifications. Retrieved from

-

TCI Chemicals. (2024). Product Specification: 4'-Chlorobiphenyl-4-carboxaldehyde (C3616).[1] Retrieved from

-

PubChem. (2024). Compound Summary: 4'-Chlorobiphenyl-4-carbaldehyde (CID 592570).[2][3] National Library of Medicine. Retrieved from

-

Organic Syntheses. (1998).[4] Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde. Org. Synth. 1998, 75,[4] 53. Retrieved from

-

Royal Society of Chemistry. (2013).[5] Cyanobiphenyl liquid crystal composites. RSC Advances. Retrieved from

Sources

- 1. 4'-Chlorobiphenyl-4-carboxaldehyde | 80565-30-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyanobiphenyl liquid crystal composites with gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability, Storage, and Integrity Management of 4'-Chlorobiphenyl-4-carbaldehyde

Topic: Stability and Storage of 4'-Chlorobiphenyl-4-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary & Compound Significance

4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) is a privileged biphenyl scaffold widely utilized in medicinal chemistry and materials science.[1] It serves as a critical electrophile in Suzuki-Miyaura cross-coupling reactions and a precursor for liquid crystal mesogens.

While the biphenyl core confers thermal robustness, the aldehyde functionality introduces a specific vulnerability: radical-mediated autoxidation . This guide moves beyond generic safety data sheets to provide a mechanistic understanding of degradation and a self-validating protocol for storage and handling.

Physicochemical Baseline

| Property | Specification | Critical Note |

| CAS Number | 80565-30-6 | |

| Molecular Formula | C₁₃H₉ClO | MW: 216.66 g/mol |

| Appearance | White to pale yellow crystalline powder | Red Flag: Dark yellow/orange indicates oxidation or polymerization.[1] |

| Melting Point | 114.0 – 118.0 °C | Depression of MP (<110°C) is the primary indicator of impurity. |

| Solubility | DMF, DMSO, Chloroform, Ethyl Acetate | Insoluble in water. |

Mechanisms of Instability (The "Why")

To preserve the integrity of 4'-Chlorobiphenyl-4-carbaldehyde, one must understand its primary failure mode: Aerobic Autoxidation .

Unlike aliphatic aldehydes, aromatic aldehydes like this compound lack an

The Degradation Pathway

The transformation from high-purity reagent to useless carboxylic acid proceeds via a radical chain reaction.

-

Initiation: UV light or trace metals generate a radical.

-

Propagation: The acyl radical reacts with atmospheric oxygen to form a peracid radical, which abstracts a hydrogen from another aldehyde molecule.

-

Termination: The resulting peracid oxidizes a second aldehyde molecule, yielding two molecules of 4'-chlorobiphenyl-4-carboxylic acid (the primary impurity).

Visualization: Autoxidation Cascade

Figure 1: Radical-mediated autoxidation pathway converting the aldehyde to its carboxylic acid derivative.

Storage & Handling Protocols (The "How")

This protocol relies on the exclusion of the three autoxidation vectors: Oxygen, Light, and Heat .

A. The "Golden Standard" Storage Protocol

-

Temperature: Store at 2°C to 8°C .

-

Rationale: Lower temperatures reduce the kinetic rate of the radical propagation step.

-

-

Atmosphere: Argon (Preferred) or Nitrogen .

-

Rationale: Argon is heavier than air and provides a more effective "blanket" over the solid crystals than nitrogen, preventing oxygen diffusion.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Rationale: Amber glass blocks UV radiation (initiation vector). Teflon prevents leaching of plasticizers which can act as radical initiators.

-

B. Handling Workflow

Do not open the stock container in a standard open-bench environment if the humidity is high (>60%) or if the container has been chilled.

-

Equilibration: Allow the vial to warm to room temperature before opening.

-

Aliquot Strategy: If the compound is used frequently, package it into single-use aliquots (e.g., 100 mg vials) to avoid repeated freeze-thaw-open cycles.

Quality Control & System Suitability

Trustworthiness in data comes from self-validating systems. Before using this reagent in a critical step (e.g., a GMP synthesis or late-stage coupling), verify its integrity.

QC Method 1: Proton NMR (¹H-NMR)

This is the most definitive test for the aldehyde-to-acid conversion.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Diagnostic Signals:

-

Aldehyde Proton: Look for a sharp singlet at ~10.0 - 10.1 ppm .

-

Impurity (Carboxylic Acid): Look for a broad singlet (often very broad) at ~12.0 - 13.0 ppm .

-

Integration Check: Integrate the aldehyde proton (set to 1H). Integrate the aromatic region (should be 8H). If the aromatic integral is >8H relative to the aldehyde, significant non-aldehyde impurities exist.

-

QC Method 2: Visual Melting Point Test

A rapid "Go/No-Go" test for the lab bench.

-

Protocol: Capillary tube method.

-

Acceptance Criteria: Sample must melt sharply between 114°C and 118°C .

-

Rejection Criteria: If melting begins below 110°C or the range spans >4°C, recrystallization (EtOH/Water or Hexane/EtOAc) is required.

Handling & Safety Workflow

The biphenyl structure increases lipophilicity, potentially aiding cell membrane penetration. Treat as a potent irritant.

Decision Tree: Usage & Disposal

Figure 2: Decision matrix for evaluating reagent quality prior to experimentation.

References

-

Tokyo Chemical Industry (TCI). Product Specification: 4'-Chlorobiphenyl-4-carbaldehyde (C3616). Retrieved from

-

PubChem. Compound Summary: 4'-Chlorobiphenyl-4-carbaldehyde (CID 592570).[1] National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet (SDS): 4'-Chlorobiphenyl-4-carbaldehyde. Retrieved from

-

Salem, M. S. H., et al. (2024). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.[5] Green Chemistry, 26, 375-383. Retrieved from (Mechanistic grounding for autoxidation).

Sources

discovery of 4'-Chlorobiphenyl-4-carbaldehyde

An In-depth Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde

Authored by: A Senior Application Scientist

Foreword: The Biphenyl Moiety as a Privileged Scaffold

In the landscape of modern synthetic chemistry and drug discovery, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." The biphenyl moiety is a quintessential example of such a scaffold. Its rigid, yet conformationally adaptable nature allows it to engage with biological targets with high affinity and specificity. The introduction of varied functional groups onto this core structure unlocks a vast chemical space, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties.

This guide focuses on a particularly valuable derivative: 4'-Chlorobiphenyl-4-carbaldehyde . This molecule is more than just a chemical intermediate; it is a strategic building block, the starting point for complex molecular architectures in pharmaceuticals, materials science, and agrochemicals.[1][2] Its structure, featuring a reactive aldehyde group and a stabilizing chloro-substituent, presents a unique combination of reactivity and stability.[1] This document aims to provide a comprehensive technical overview, from its rational synthesis to its diverse applications, for the researchers and developers who will harness its potential.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the carbon-carbon bond between the two phenyl rings in unsymmetrical biaryls like 4'-Chlorobiphenyl-4-carbaldehyde requires a robust and versatile synthetic methodology. The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, and the Suzuki-Miyaura reaction stands as the preeminent choice for this transformation.

Causality in Method Selection: Why the Suzuki-Miyaura Reaction?

The preference for the Suzuki-Miyaura coupling is rooted in several key advantages that ensure a self-validating and efficient protocol:

-

Functional Group Tolerance: The reaction conditions are remarkably mild, tolerating a wide array of sensitive functional groups, such as the aldehyde present in our target molecule.

-

Reaction Stability: Compared to other cross-coupling methods, it is significantly less sensitive to moisture and atmospheric oxygen, simplifying the experimental setup and enhancing reproducibility.[3]

-